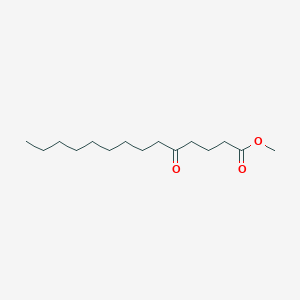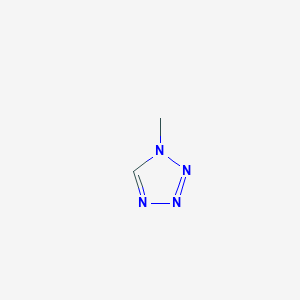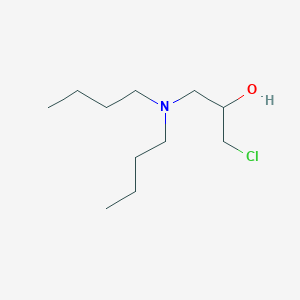
1-Chloro-3-(dibutylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(dibutylamino)propan-2-ol, also known as CBAP, is a chiral compound that has been extensively studied for its potential applications in the field of asymmetric synthesis. CBAP is a versatile reagent that can be used for a wide range of organic transformations, including asymmetric aldol reactions, Mannich reactions, and Michael additions.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(dibutylamino)propan-2-ol is not fully understood, but it is believed to act as a chiral auxiliary or ligand in promoting asymmetric reactions. 1-Chloro-3-(dibutylamino)propan-2-ol has a chiral center, which allows it to interact selectively with other chiral molecules. This interaction can lead to the formation of new chiral centers in the reaction product, resulting in highly enantioselective reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Chloro-3-(dibutylamino)propan-2-ol. However, it is believed to be relatively non-toxic and has been used in a number of lab experiments without any reported adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-Chloro-3-(dibutylamino)propan-2-ol has a number of advantages as a chiral auxiliary or ligand in asymmetric synthesis. It is relatively easy to synthesize and has a high level of enantioselectivity. However, 1-Chloro-3-(dibutylamino)propan-2-ol is not suitable for all types of reactions and may not be effective in promoting certain types of asymmetric reactions.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-Chloro-3-(dibutylamino)propan-2-ol. One area of interest is the development of new synthetic methods for 1-Chloro-3-(dibutylamino)propan-2-ol that can improve its yield and purity. Another area of interest is the exploration of new applications for 1-Chloro-3-(dibutylamino)propan-2-ol in asymmetric synthesis, such as in the synthesis of complex natural products. Additionally, further research is needed to fully understand the mechanism of action of 1-Chloro-3-(dibutylamino)propan-2-ol and its potential applications in other fields, such as medicinal chemistry and materials science.
Conclusion
In conclusion, 1-Chloro-3-(dibutylamino)propan-2-ol is a versatile chiral compound that has been extensively studied for its potential applications in asymmetric synthesis. It is relatively easy to synthesize and has a high level of enantioselectivity. 1-Chloro-3-(dibutylamino)propan-2-ol has a number of potential future directions for research, including the development of new synthetic methods and the exploration of new applications in asymmetric synthesis.
Synthesemethoden
1-Chloro-3-(dibutylamino)propan-2-ol can be synthesized through a three-step process. First, 3-chloro-2-propanol is reacted with dibutylamine to form the corresponding amine salt. Second, the amine salt is treated with sodium hydroxide to generate the free amine. Finally, the free amine is reacted with thionyl chloride to yield 1-Chloro-3-(dibutylamino)propan-2-ol. The overall yield of 1-Chloro-3-(dibutylamino)propan-2-ol is around 60%.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(dibutylamino)propan-2-ol has been extensively studied for its potential applications in asymmetric synthesis. It has been shown to be an effective chiral auxiliary for a wide range of organic transformations, including aldol reactions, Mannich reactions, and Michael additions. 1-Chloro-3-(dibutylamino)propan-2-ol has also been used as a ligand in asymmetric catalysis, where it has been shown to be highly effective in promoting enantioselective reactions.
Eigenschaften
CAS-Nummer |
15285-61-7 |
|---|---|
Produktname |
1-Chloro-3-(dibutylamino)propan-2-ol |
Molekularformel |
C11H24ClNO |
Molekulargewicht |
221.77 g/mol |
IUPAC-Name |
1-chloro-3-(dibutylamino)propan-2-ol |
InChI |
InChI=1S/C11H24ClNO/c1-3-5-7-13(8-6-4-2)10-11(14)9-12/h11,14H,3-10H2,1-2H3 |
InChI-Schlüssel |
FLESNXAGSDQDRA-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CC(CCl)O |
Kanonische SMILES |
CCCCN(CCCC)CC(CCl)O |
Andere CAS-Nummern |
15285-61-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



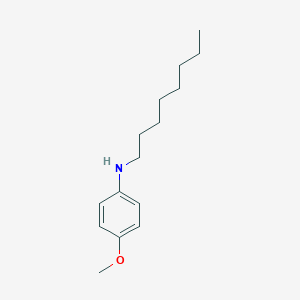
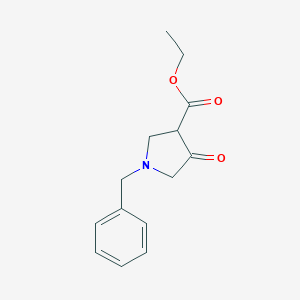
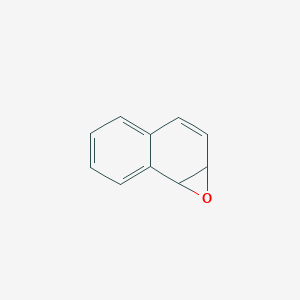
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
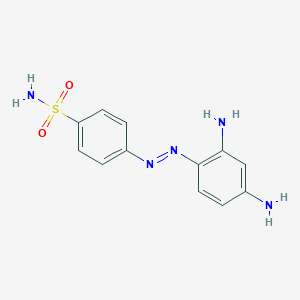
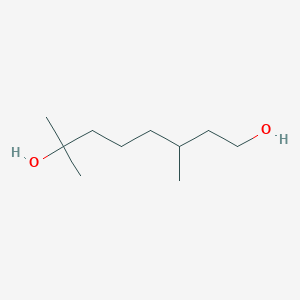
![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
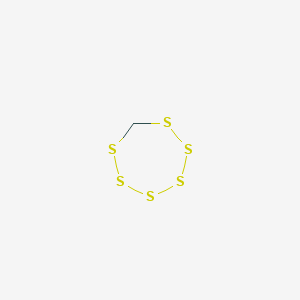
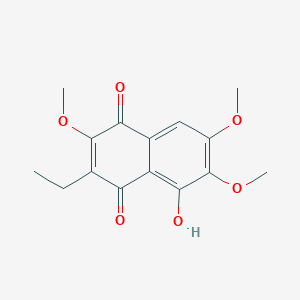
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)

